molecular formula C11H8ClNO2S B1464221 2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid CAS No. 1211510-90-5

2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid

Cat. No.: B1464221
CAS No.: 1211510-90-5
M. Wt: 253.71 g/mol
InChI Key: YZGHEBUANLHVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a chlorine atom at the 2-position and a 5-methyl-2-thienyl group at the 6-position of the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The compound may bind to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinic acid derivatives and thienyl-substituted compounds. Examples are:

  • 2-Chloro-5-chloromethylthiazole
  • 2-Chloro-6-(2-thienyl)nicotinic acid

Uniqueness

2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid is unique due to the presence of both a chlorine atom and a 5-methyl-2-thienyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-chloro-6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c1-6-2-5-9(16-6)8-4-3-7(11(14)15)10(12)13-8/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGHEBUANLHVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid
Reactant of Route 5
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid
Reactant of Route 6
2-Chloro-6-(5-methyl-2-thienyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.